2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16330478
InChI: InChI=1S/C19H18ClN3O2/c1-13(24)22-17-6-3-7-18-16(17)8-9-23(18)12-19(25)21-11-14-4-2-5-15(20)10-14/h2-10H,11-12H2,1H3,(H,21,25)(H,22,24)
SMILES:
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.8 g/mol

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide

CAS No.:

Cat. No.: VC16330478

Molecular Formula: C19H18ClN3O2

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide -

Specification

Molecular Formula C19H18ClN3O2
Molecular Weight 355.8 g/mol
IUPAC Name 2-(4-acetamidoindol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide
Standard InChI InChI=1S/C19H18ClN3O2/c1-13(24)22-17-6-3-7-18-16(17)8-9-23(18)12-19(25)21-11-14-4-2-5-15(20)10-14/h2-10H,11-12H2,1H3,(H,21,25)(H,22,24)
Standard InChI Key MDDRKAZFASFQGB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Indole core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, enabling π-π stacking interactions with biological targets.

  • 4-Acetylamino substitution: An acetamide group at the 4-position of the indole, enhancing hydrogen-bonding capacity and metabolic stability.

  • 3-Chlorobenzyl side chain: A chlorinated benzyl group linked via an acetamide bridge, contributing to hydrophobic interactions and target selectivity .

The molecular formula is C₁₉H₁₈ClN₃O₂, with a molar mass of 355.8 g/mol. Key identifiers include:

PropertyValue
IUPAC Name2-(4-acetamidoindol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide
Canonical SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=CC=C3)Cl
InChI KeyMDDRKAZFASFQGB-UHFFFAOYSA-N
PubChem CID71828176

Stereochemical Considerations

The absence of chiral centers in the structure simplifies synthetic efforts, though the planar indole ring and substituent conformations may influence binding dynamics. Computational modeling predicts moderate polarity (logP ≈ 2.8), balancing solubility and membrane permeability.

Synthesis and Structural Modification

Challenges in Scale-Up

Key hurdles include:

  • Regioselectivity: Ensuring acetylamino group placement at the 4-position rather than the 5- or 6-positions.

  • Byproduct formation: Mitigating dimerization during benzylation steps through controlled stoichiometry and low-temperature conditions .

Biological Activity and Mechanistic Hypotheses

Anti-Inflammatory Effects

The acetylamino group could suppress NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Related compounds have shown IC₅₀ values of 5–10 µM in macrophage models .

Antimicrobial Activity

Chlorinated aromatic moieties often confer broad-spectrum antimicrobial properties. Structural analogs demonstrate MIC values of 8–32 µg/mL against Gram-positive pathogens, likely via membrane disruption.

Research Gaps and Future Directions

Despite its promising framework, critical data gaps persist:

  • Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) studies are reported.

  • In vivo efficacy: Animal model testing is required to validate therapeutic hypotheses.

  • Toxicity profiling: Cytotoxicity thresholds remain uncharacterized.

Priority research areas include:

  • Structure-activity relationship (SAR) studies: Systematically modifying substituents to optimize potency and selectivity.

  • Target identification: Employing chemoproteomics to map binding partners.

  • Formulation development: Exploring nanoencapsulation to improve bioavailability.

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